2-(6-Cyanopyridin-3-yl)acetic acid
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Overview
Description
2-(6-Cyanopyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H6N2O2 It is characterized by a pyridine ring substituted with a cyano group at the 6-position and an acetic acid moiety at the 3-position
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The reaction mechanism of similar compounds, such as cyanoacetamides, proceeds smoothly via the formation of non-isolable intermediates . These intermediates can readily react with nucleophilic reagents such as aromatic amines to give N-arylimino-pyrano[2,3-c]pyridine derivatives .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are utilized extensively in the formation of various organic heterocycles , which are involved in a wide range of biochemical pathways.
Result of Action
It’s known that the active hydrogen on c-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions , leading to the formation of various heterocyclic compounds.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, such as 2-(6-Cyanopyridin-3-yl)acetic acid, can interact with various enzymes and proteins .
Cellular Effects
It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Cyanopyridin-3-yl)acetic acid typically involves the reaction of 3-cyanopyridine with acetic acid derivatives. One common method includes the use of cyanoacetic acid hydrazones and piperidine acetate under reflux conditions . The reaction is usually carried out in an aqueous solution, followed by the addition of acetic acid to the hot solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Cyanopyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are commonly used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Ester or amide derivatives of this compound.
Scientific Research Applications
2-(6-Cyanopyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A precursor in the synthesis of 2-(6-Cyanopyridin-3-yl)acetic acid.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different biological functions.
2-Cyanoacetamide: Another compound with a cyano group and acetic acid derivative.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a cyano group and an acetic acid moiety makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-(6-cyanopyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-7-2-1-6(5-10-7)3-8(11)12/h1-2,5H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIRALHNPJYYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211526-77-0 |
Source
|
Record name | 2-(6-cyanopyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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